Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Vue d'ensemble
Description
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a high-quality reference standard for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The compound has a molecular formula of C21H21Cl2N5O3S and a molecular weight of 494.4 g/mol .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C21H21Cl2N5O3S. It includes various functional groups and atoms, including chlorine, nitrogen, oxygen, sulfur, and carbon .Physical and Chemical Properties Analysis
This compound has a molecular weight of 494.4 g/mol. It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity. The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors. The rotatable bond count is 8. The exact mass and monoisotopic mass are both 493.0742161 g/mol. The topological polar surface area is 134 Ų, and the heavy atom count is 32 .Applications De Recherche Scientifique
Distribution and Secretion : Dasatinib exhibits extensive lacteal secretion and is distributed extensively in maternal tissues. It is secreted into milk, with the majority of the radioactivity attributed to unchanged Dasatinib. The distribution in the fetus is predominantly mediated by diffusion (He et al., 2008).
Metabolism : Dasatinib is primarily metabolized by CYP3A4, with the formation of various metabolites such as M4 (N-dealkylation), M5 (N-oxidation), and M6 (carboxylic acid formation). This study identified the enzymes responsible for the formation of these metabolites (Wang et al., 2008).
Synthesis Methodologies : A study on the synthesis of Dasatinib outlines a method with moderate conditions, less reaction steps, and high yield, providing insights into the chemical synthesis process (Huang Ru, 2013).
Brain Distribution : Dasatinib's brain distribution is influenced by P-glycoprotein and Breast Cancer Resistance Protein, which limit its CNS penetration. This has implications in the treatment of brain tumors (Chen et al., 2009).
Labelled Synthesis for Study : Radiolabeled Dasatinib and its piperazine N-dealkyl metabolite were synthesized to investigate their absorption, distribution, metabolism, and elimination in humans and animals (Allentoff et al., 2008).
Binding and Inhibition Studies : Dasatinib shows strong binding affinity for SIK2, a kinase implicated in various biological processes. Understanding this binding can guide the discovery of novel Dasatinib-based SIK2 inhibitors (Shi et al., 2021).
Inactivation by CYP3A4 : Dasatinib undergoes bioactivation by CYP3A4 through a reactive intermediate that leads to CYP3A4 inactivation, which is important for understanding its metabolism and potential drug interactions (Li et al., 2009).
N-Oxide Impurity Investigation : A study focused on the formation of an N-oxide impurity in Dasatinib due to the micro oxidic properties of solvents used, which is crucial for analytical methodology in drug purity and efficacy assessments (Ketha & Kolli, 2022).
Structure-Activity Relationship : Research on the structure-activity relationship of Dasatinib and its derivatives can help in developing potent and selective anti-tumor drugs (Liu et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib are the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene . These targets are associated with the Philadelphia chromosome (Ph), a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) .
Mode of Action
This compound inhibits the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, this compound inhibits the active and inactive conformations of the ABL kinase domain .
Biochemical Pathways
This compound affects the pathways involving the ABL tyrosine kinase and the BCR gene . It blocks cell duplication, migration, and invasion, and it triggers apoptosis of tumor cells . It also diminishes metastatic spread of tumor cells and acts on the tumoral microenvironment .
Pharmacokinetics
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine .
Result of Action
The result of this compound’s action is the inhibition of cell growth in CML and ALL cell lines overexpressing BCR-ABL . It also interferes with the generation of tumor stem cells .
Action Environment
The action of this compound can be influenced by environmental factors such as pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Analyse Biochimique
Biochemical Properties
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly tyrosine kinases . The nature of these interactions is primarily inhibitory, leading to the suppression of the enzymatic activity of the targeted kinases .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block growth, migration, and invasion of breast cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a tyrosine kinase inhibitor, it binds to the active site of these enzymes, preventing their normal function and leading to altered cellular signaling .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. It has been observed that the compound exhibits stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro studies, indicating its potential for sustained biochemical impact .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it has been shown to effectively inhibit tyrosine kinases and reduce tumor growth . At high doses, it may cause adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases, influencing metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a tyrosine kinase inhibitor, it is likely to be found in areas of the cell where these enzymes are active .
Propriétés
IUPAC Name |
[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVZUBQGQRYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.